molecular formula CH2O B568718 dideuterio(113C)methanone CAS No. 63101-50-8

dideuterio(113C)methanone

Cat. No. B568718
CAS RN: 63101-50-8
M. Wt: 33.031
InChI Key: WSFSSNUMVMOOMR-WGVGGRBOSA-N
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Patent
US04038221

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].C[C:5]1[C:6](N=C=O)=[CH:7][C:8]([N:11]=C=O)=[CH:9][CH:10]=1>>[NH2:11][C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[CH2:2]=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038221

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].C[C:5]1[C:6](N=C=O)=[CH:7][C:8]([N:11]=C=O)=[CH:9][CH:10]=1>>[NH2:11][C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[CH2:2]=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038221

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].C[C:5]1[C:6](N=C=O)=[CH:7][C:8]([N:11]=C=O)=[CH:9][CH:10]=1>>[NH2:11][C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[CH2:2]=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038221

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].C[C:5]1[C:6](N=C=O)=[CH:7][C:8]([N:11]=C=O)=[CH:9][CH:10]=1>>[NH2:11][C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[CH2:2]=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038221

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N-]=[C:2]=[O:3].C[C:5]1[C:6](N=C=O)=[CH:7][C:8]([N:11]=C=O)=[CH:9][CH:10]=1>>[NH2:11][C:8]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1.[CH2:2]=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=CC(=CC1)N=C=O)N=C=O
Step Three
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.